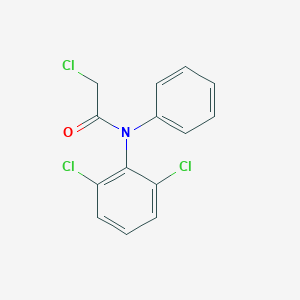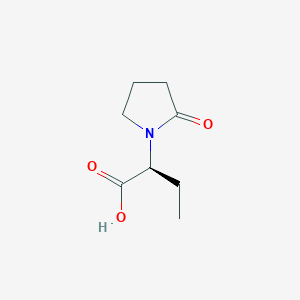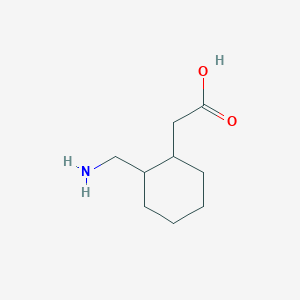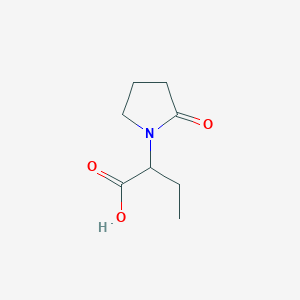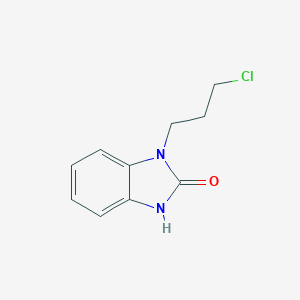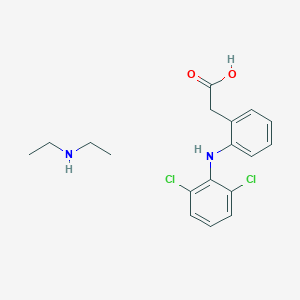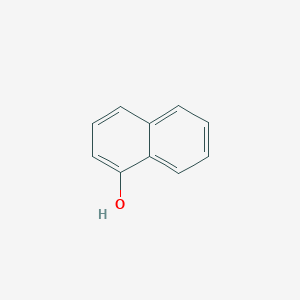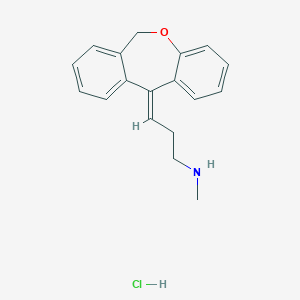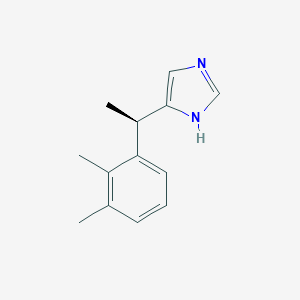
Levomedetomidine
Descripción general
Descripción
Synthesis Analysis
Levomedetomidine is a stereoisomer of medetomidine . The synthesis of levomedetomidine involves the use of specific enzymes and metabolic pathways . The hepatic clearance of levomedetomidine was predicted to be around 2.7-fold higher compared with dexmedetomidine .Molecular Structure Analysis
The molecular formula of Levomedetomidine is C13H16N2 . It is a small molecule with an average mass of 200.279 Da .Chemical Reactions Analysis
Levomedetomidine is metabolized mainly in the liver into inactive metabolites by glucuronidation and hydroxylation . The metabolism of levomedetomidine involves the action of UDP-glucuronosyl transferase (UGT) enzymes .Physical And Chemical Properties Analysis
Levomedetomidine is a solid substance . Its molecular formula is C13H16N2 and it has a formula weight of 236.7 .Aplicaciones Científicas De Investigación
Pharmacological Effects in Animals Levomedetomidine's pharmacologic activity has been explored in various animal studies. For instance, a study found that high doses of levomedetomidine enhanced bradycardia and reduced the sedative and analgesic effects of dexmedetomidine in dogs (Kuusela et al., 2001). Another study showed that levomedetomidine had no sedative or analgesic effects on its own and exhibited different pharmacokinetic properties compared to dexmedetomidine (Kuusela et al., 2000).
Membrane Interaction Studies A study aimed to understand the membrane interactions of dexmedetomidine, clonidine, and levomedetomidine. It found that dexmedetomidine exhibited greater interactivity with certain membranes than levomedetomidine, indicating differences in lipophilicity and activity between these compounds (Mizogami & Tsuchiya, 2019).
Pharmacokinetic Behavior The pharmacokinetic behavior of dexmedetomidine, when administered as a pure enantiomer versus as part of a racemic mixture, was studied in beagles. This study showed that plasma concentrations of levomedetomidine were significantly lower than dexmedetomidine, indicating distinct pharmacokinetic profiles (Levionnois et al., 2022).
Clinical Effects and Stereoselectivity Research on the stereoselective effects of medetomidine, including levomedetomidine, highlighted its distinct central effects compared to its isomer. For instance, levomedetomidine showed no effect on blood pressure or catechol oxidation current, unlike dexmedetomidine (Hong et al., 1992).
Analytical Separation and Detection A study developed and validated a chiral LC-MS method for the enantiomeric resolution of medetomidine, including levomedetomidine, in equine plasma. This method provided effective separation and detection of these enantiomers, illustrating its importance in forensic toxicology and pharmacology (Karakka Kal et al., 2020).
Safety And Hazards
Levomedetomidine is not meant for administration to humans or animals and cannot be used to diagnose, treat, or cure diseases of any kind . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Propiedades
IUPAC Name |
5-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHVIMMYOGQXCV-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@@H](C)C2=CN=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Levomedetomidine | |
CAS RN |
119717-21-4 | |
| Record name | Levomedetomidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119717214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEVOMEDETOMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K66HW308K4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B195779.png)
![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)
![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)


